Product packaging for [Tdf1]AngII(Cat. No.:)

[Tdf1]AngII

Número de catálogo: B10839143
Peso molecular: 1186.3 g/mol
Clave InChI: OGNWPDVTXMDCHR-PYRLQILWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

[Tdf1]AngII is a synthetic peptide analog of angiotensin II (AngII), designed for advanced research into the renin-angiotensin system (RAS). As a modified ligand for the AngII Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), this compound is a valuable tool for investigating receptor-specific signaling pathways, biased agonism, and downstream effector mechanisms . Research applications for this compound may include the study of cardiovascular physiology and pathophysiology, such as hypertension, cardiac hypertrophy, vascular remodeling, and renal diseases . Its specific modification is intended to probe unique aspects of AT1 receptor transduction, potentially differentiating between G-protein-dependent and β-arrestin-dependent signaling cascades to elucidate their distinct roles in cellular responses . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H74F3N15O10 B10839143 [Tdf1]AngII

Propiedades

Fórmula molecular

C57H74F3N15O10

Peso molecular

1186.3 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C57H74F3N15O10/c1-5-32(4)46(52(82)69-42(28-37-29-64-30-66-37)53(83)75-24-10-14-44(75)50(80)70-43(54(84)85)27-33-11-7-6-8-12-33)72-49(79)41(26-35-17-21-38(76)22-18-35)68-51(81)45(31(2)3)71-48(78)40(13-9-23-65-55(62)63)67-47(77)39(61)25-34-15-19-36(20-16-34)56(73-74-56)57(58,59)60/h6-8,11-12,15-22,29-32,39-46,76H,5,9-10,13-14,23-28,61H2,1-4H3,(H,64,66)(H,67,77)(H,68,81)(H,69,82)(H,70,80)(H,71,78)(H,72,79)(H,84,85)(H4,62,63,65)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

Clave InChI

OGNWPDVTXMDCHR-PYRLQILWSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N

SMILES canónico

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N

Origen del producto

United States

Molecular Pharmacology and Receptor Interactions of Tdf1 Angii

Target Receptor Identification and Characterization

The primary physiological effects of Angiotensin II are mediated through its interaction with specific cell surface receptors. These receptors belong to the G protein-coupled receptor (GPCR) superfamily.

The Angiotensin II Type 1 (AT1) receptor is the principal mediator of the well-known cardiovascular effects of AngII, including vasoconstriction, aldosterone release, and cellular growth. The binding affinity of Angiotensin II to the AT1 receptor is high, typically in the nanomolar (nM) to picomolar (pM) range, indicating a strong interaction. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, has been determined in various studies.

For instance, studies on the wild-type AT1 receptor have reported high affinity for radiolabeled AngII analogs. The binding affinity can be influenced by the specific tissue or cell line being studied, as well as the experimental conditions.

Binding Affinity of Angiotensin II Analogs to the AT1 Receptor

LigandReceptorCell/Tissue TypeKd ValueReference
125I-[Sar1,Ile8]Angiotensin IIWild-Type AT1 ReceptorCOS-7 Cells552.1 ± 20.0 pM nih.gov
Angiotensin IIAT1 ReceptorGeneralNanomolar Range nih.gov

The renin-angiotensin system includes several receptor subtypes, with the most well-characterized being the AT1 and Angiotensin II Type 2 (AT2) receptors. While Angiotensin II is the endogenous ligand for both, it exhibits a degree of selectivity in its binding. AngII generally displays high affinity for both AT1 and AT2 receptors. However, the physiological consequences of activating these two receptor subtypes are often opposing.

The AT1 receptor is responsible for the majority of the classical effects of AngII, such as vasoconstriction and sodium retention. In contrast, activation of the AT2 receptor is often associated with vasodilation, anti-proliferative effects, and apoptosis. Studies comparing the binding of AngII and its fragments to AT1 and AT2 receptors have shown that while AngII binds with high affinity to both, some of its metabolites, like Angiotensin III, show a preference for the AT2 receptor.

The specificity of Angiotensin II for its receptor subtypes is a critical aspect of its physiological function, allowing for a nuanced regulation of the cardiovascular system.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between Angiotensin II and the AT1 receptor is a dynamic process that can be characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes that drive the binding).

The binding of Angiotensin II to the AT1 receptor involves an initial association of the ligand to the receptor, followed by its eventual dissociation. These processes are quantified by the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants (k_off/k_on) determines the equilibrium dissociation constant (Kd).

While precise numerical values for the k_on and k_off of the native Angiotensin II binding to the AT1 receptor are not extensively reported in publicly available literature, these parameters are crucial for understanding the duration of the receptor signaling. A slow k_off, for example, would lead to a longer residence time of the ligand on the receptor and prolonged signaling. Techniques like surface plasmon resonance (SPR) are used to measure these kinetic parameters in real-time.

Kinetic Parameters for Angiotensin II - AT1 Receptor Interaction

ParameterValueMethodReference
Association Rate (kon)Not Available in Reviewed Literature--
Dissociation Rate (koff)Not Available in Reviewed Literature--

The binding of Angiotensin II to the AT1 receptor is a spontaneous process driven by favorable thermodynamic changes. These changes are described by the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding.

Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. A negative ΔH (exothermic) indicates favorable bond formation.

Entropy (ΔS): Represents the change in the randomness or disorder of the system. A positive ΔS indicates an increase in disorder, which can be a driving force for binding, often due to the release of water molecules from the binding interface.

Thermodynamic Parameters for Angiotensin II - AT1 Receptor Interaction

ParameterValueMethodReference
Gibbs Free Energy (ΔG)Not Available in Reviewed Literature--
Enthalpy (ΔH)Not Available in Reviewed Literature--
Entropy (ΔS)Not Available in Reviewed Literature--

Molecular Docking and Computational Modeling of Angiotensin II

In the absence of a high-resolution crystal structure of Angiotensin II bound to the AT1 receptor, molecular docking and computational modeling have been invaluable tools for predicting the binding mode and identifying key interactions. These computational approaches utilize the known structures of the AT1 receptor (often homology models based on other GPCRs) and the structure of Angiotensin II to simulate their interaction.

Molecular docking studies have suggested that Angiotensin II binds to the AT1 receptor through a series of interactions involving both extracellular loops and transmembrane domains of the receptor. bioscientifica.com Key residues in Angiotensin II, such as Tyrosine at position 4 and Phenylalanine at position 8, have been identified as crucial for receptor activation. bioscientifica.com Computational models help to visualize the binding pocket and predict the hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the ligand-receptor complex. These models are instrumental in the rational design of new ligands with specific properties.

Intracellular Signaling Pathways Modulated by Tdf1 Angii

G Protein-Coupled Signaling Cascades Activated by "[Tdf1]AngII"

Activation of Gq/11 Pathways by "this compound"

The AT1 receptor, the target of this compound, canonically couples to the Gq/11 family of heterotrimeric G proteins. This coupling is a primary mechanism for Angiotensin II's physiological effects. Upon agonist binding, the AT1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.

The activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular Ca2+ concentration activates various downstream effectors, including calmodulin-dependent protein kinases. Simultaneously, DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of cellular proteins, thereby modulating their activity.

While it is presumed that this compound elicits its effects through this pathway, specific studies detailing the kinetics and potency of this compound in activating Gq/11 and its downstream effectors are not available in the reviewed literature.

Investigation of Gs/i Signaling in Response to "this compound"

In addition to the canonical Gq/11 pathway, the AT1 receptor has been shown in some cellular contexts to couple to other G proteins, such as Gs and Gi. Coupling to Gs would lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, while coupling to Gi would have the opposite effect, inhibiting adenylyl cyclase and decreasing cAMP.

There is no specific information available in the public domain regarding the investigation of this compound's ability to induce Gs or Gi signaling through the AT1 receptor. Therefore, it is unknown whether this compound exhibits any bias towards or against these non-canonical G protein-coupled pathways.

Beta-Arrestin Recruitment and Receptor Internalization Studies

"this compound"-Mediated Beta-Arrestin Signaling

Beyond G protein-mediated signaling, agonist-bound GPCRs, including the AT1 receptor, can recruit β-arrestins. This process is initiated by the phosphorylation of the receptor's intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs). Phosphorylated receptors then serve as a high-affinity binding site for β-arrestins.

The recruitment of β-arrestins serves two primary functions: it sterically hinders further G protein coupling, leading to receptor desensitization, and it initiates a second wave of signaling by acting as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascades such as ERK1/2.

Specific studies on the ability of this compound to promote β-arrestin recruitment to the AT1 receptor and to initiate β-arrestin-mediated signaling are absent from the available literature. The β-arrestin bias of this compound, therefore, remains uncharacterized.

Mechanisms of AT1 Receptor Desensitization and Internalization by "this compound"

The binding of an agonist to the AT1 receptor typically leads to a rapid desensitization of the receptor's response, followed by its internalization from the cell surface. This process is crucial for regulating the duration and intensity of signaling. As mentioned, β-arrestin recruitment is a key step in desensitization. Following β-arrestin binding, the receptor-β-arrestin complex is often targeted for internalization into endosomes via clathrin-coated pits. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface or targeted for degradation.

There is no specific data available on the kinetics or mechanisms of AT1 receptor desensitization and internalization induced by this compound.

Downstream Molecular Events and Pathway Intersections

The activation of the AT1 receptor by Angiotensin II is known to influence a complex network of downstream molecular events and to intersect with other signaling pathways. For example, Angiotensin II-induced signaling has been shown to transactivate receptor tyrosine kinases and to modulate pathways involved in cellular growth, proliferation, and inflammation. One notable intersection is with the transforming growth factor-β (TGF-β) signaling pathway, which plays a role in fibrosis. Angiotensin II can also stimulate the production of reactive oxygen species (ROS), which can act as second messengers to further propagate intracellular signaling.

Due to the lack of specific research on this compound, it is not possible to detail the specific downstream molecular events or pathway intersections that are modulated by this particular compound.

Activation of Phosphatidylinositol-Calcium Second Messenger System

This compound mediates its action through association with G proteins, which in turn activate the phosphatidylinositol-calcium second messenger system. idrblab.net This signaling pathway is crucial for a variety of cellular processes. The activation of this system by this compound leads to a cascade of intracellular events, beginning with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a wide array of cellular responses.

The table below summarizes the key components and their functions in the this compound-activated Phosphatidylinositol-Calcium Second Messenger System.

ComponentFunction
This compound Initiates the signaling cascade by binding to its receptor.
G proteins Transduce the signal from the receptor to phospholipase C.
Phospholipase C (PLC) Catalyzes the hydrolysis of PIP2 into IP3 and DAG.
Inositol 1,4,5-trisphosphate (IP3) Binds to receptors on the endoplasmic reticulum, causing the release of Ca2+.
Diacylglycerol (DAG) Activates Protein Kinase C (PKC).
Calcium (Ca2+) Acts as a second messenger to modulate various cellular enzymes and proteins.
Protein Kinase C (PKC) Phosphorylates target proteins, leading to cellular responses.

Interactions with Angiotensin Metabolism Pathways

The metabolic pathways of angiotensins are complex, involving a series of enzymatic cleavages that produce various bioactive peptides. The renin-angiotensin system (RAS) is a critical regulator of this process. This compound is an active component within this system, and its interactions can influence the balance of angiotensin peptides. The ACE inhibitor pathway, for instance, is a key target for therapeutic intervention in cardiovascular diseases, and the activity of compounds like this compound within this metabolic cascade is of significant interest.

Detailed research findings have elucidated the intricate steps of angiotensin metabolism, as outlined in the interactive table below, which details the enzymatic conversions and the resulting peptides.

EnzymeSubstrateProduct
Renin AngiotensinogenAngiotensin I
Angiotensin-Converting Enzyme (ACE) Angiotensin IAngiotensin II
Aminopeptidase A Angiotensin IIAngiotensin III
Aminopeptidase N Angiotensin IIIAngiotensin IV

Modulation of Arf6 Trafficking and Signaling Events

Recent findings have implicated this compound in the modulation of Arf6 trafficking and signaling events. ADP-ribosylation factor 6 (Arf6) is a small GTPase that plays a pivotal role in regulating vesicular trafficking, endocytosis, and actin cytoskeleton rearrangement. The modulation of Arf6 activity by this compound suggests a broader role for this compound in controlling cellular structure and function.

The influence of this compound on Arf6 can be dissected into two main areas:

Arf6 Trafficking Events: this compound can influence the cycling of Arf6 between its active (GTP-bound) and inactive (GDP-bound) states. This cycling is crucial for the recruitment of effector proteins that mediate the budding and movement of vesicles from the plasma membrane.

Arf6 Signaling Events: By modulating Arf6 activity, this compound can impact downstream signaling pathways that are dependent on Arf6. This includes pathways that control cell adhesion, migration, and invasion.

Influence on Angiopoietin Receptor Tie2-Mediated Signaling

This compound has been shown to influence the angiopoietin receptor Tie2-mediated signaling pathway. The Tie2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang), are critical regulators of vascular development, maturation, and stability. The interaction of this compound with this system points to its potential role in angiogenesis and vascular homeostasis.

The influence of this compound on this pathway can be characterized by its effects on the balance between the agonist Angiopoietin-1 (Ang1) and the context-dependent antagonist Angiopoietin-2 (Ang2).

LigandGeneral Effect on Tie2
Angiopoietin-1 (Ang1) Promotes receptor phosphorylation and downstream signaling, leading to vascular stabilization.
Angiopoietin-2 (Ang2) Can act as an antagonist to Ang1, promoting vascular destabilization and angiogenesis in the presence of pro-angiogenic factors.

By influencing the signaling dynamics of the Ang/Tie2 axis, this compound can contribute to the regulation of endothelial cell survival, proliferation, and migration.

Structure Activity Relationships Sar of Tdf1 Angii and Analogs

Impact of Peptide Modifications on AT1 Receptor Binding and Function

The modification of the N-terminal position of Angiotensin II from the endogenous aspartic acid to the bulky and photoreactive Tdf residue in [Tdf1]AngII has a discernible impact on its binding affinity for the human AT1 (hAT1) receptor. Scientific investigations have quantified this impact through competitive binding assays, revealing a binding affinity (Ki) of 26.4 nM for this compound to the wild-type hAT1 receptor. google.comnih.gov This is a significant decrease in affinity compared to the native Angiotensin II, which typically exhibits a Ki in the low nanomolar range (approximately 0.9 nM).

This reduction in binding affinity suggests that the N-terminal region of AngII is sensitive to structural changes and that the introduction of the larger Tdf moiety may introduce steric hindrance or alter the conformational flexibility required for optimal receptor engagement.

Interestingly, the impact of this modification is different when studying a constitutively active mutant (CAM) of the hAT1 receptor. For the CAM-hAT1 receptor, the Ki of this compound is 0.7 nM. google.com This indicates that the conformational state of the receptor plays a crucial role in accommodating the modified N-terminus of the ligand. The structure-activity relationship (SAR) of the CAM receptor appears to be more permissive to amino acid substitutions at position 1 of AngII compared to the wild-type receptor. google.com

The function of this compound is primarily as a pharmacological tool for photoaffinity labeling, designed to identify the specific regions of the AT1 receptor that interact with the N-terminus of AngII. google.com Upon photoactivation, the diazirine group on the Tdf residue forms a reactive carbene that can covalently cross-link with nearby amino acid residues in the receptor's binding pocket. This allows for the precise mapping of ligand-receptor interaction points.

Identification of Key Residues for "this compound" Activity

While the focus is on this compound, understanding the importance of the Tdf modification at different positions provides crucial context for the significance of the N-terminal placement. A systematic "iterative walk-through" of the AngII sequence with Tdf has been conducted, creating a series of eight photoreactive analogs (this compound to [Tdf8]AngII). google.com The binding affinities of these analogs for the wild-type hAT1 receptor highlight the criticality of certain residues for maintaining high-affinity binding.

Angiotensin II AnalogKi (nM) for WT-hAT1 Receptor
AngII0.9 ± 0.2
This compound 26.4 ± 7.1
[Sar1,Tdf2]AngII24.7 ± 6.7
[Sar1,Bpa3]AngII*18.3 ± 3.4
[Sar1,Tdf4]AngIINot Determined
[Sar1,Tdf5]AngIINot Determined
[Sar1,Tdf6]AngIINot Determined
[Sar1,Tdf7]AngIINot Determined
[Sar1,Tdf8]AngII0.9 ± 0.1

*Note: Data for positions 3-7 with Tdf were not explicitly found, but data for a similar photoreactive analog, p-benzoyl-L-phenylalanine (Bpa), is included for context where available. The binding affinity of [Sar1,Tdf8]AngII demonstrates that a modification at the C-terminus can be well-tolerated, retaining an affinity similar to native AngII. nih.gov

This comparative data underscores that while the N-terminus is sensitive to the bulky Tdf substitution, the C-terminal position 8 is remarkably tolerant. The native phenylalanine at position 8 is known to be a critical determinant for agonist activity and binding. The ability of [Sar1,Tdf8]AngII to maintain high affinity suggests that the Tdf side chain can functionally mimic the aromatic side chain of phenylalanine in this position, at least for receptor binding.

Design and Synthesis of Novel "this compound" Analogs for Mechanistic Probes

The primary purpose behind the design and synthesis of this compound and its isomeric analogs is their use as mechanistic probes, specifically for photoaffinity labeling studies. google.com The synthesis of these peptides involves solid-phase peptide synthesis, where the unnatural amino acid Tdf is incorporated at the desired position in the Angiotensin II sequence.

The rationale for using Tdf is based on its photochemical properties. The trifluoromethyl-diazirine moiety is relatively small and chemically inert in the dark. However, upon exposure to UV light, it efficiently generates a highly reactive carbene intermediate. This carbene can then form a covalent bond with adjacent amino acid residues within the binding pocket of the AT1 receptor.

By using this compound, researchers can "trap" the transient interaction between the N-terminus of the ligand and the receptor. Subsequent enzymatic digestion and mass spectrometry analysis of the cross-linked receptor-ligand complex can then identify the specific amino acid residues of the AT1 receptor that are in close proximity to the first position of the bound AngII. This provides a high-resolution snapshot of the binding pose and has been instrumental in suggesting that the amino-terminus of AngII interacts with several ectodomains of the hAT1 receptor, residing in a hydrophilic environment. google.com

Comparative SAR Analysis with Other Angiotensin II Peptides and Mimetics

The structure-activity relationship of this compound can be better understood when compared to native Angiotensin II and other analogs.

Comparison with Native Angiotensin II: The most striking difference is the reduced binding affinity of this compound (Ki = 26.4 nM) compared to AngII (Ki ≈ 0.9 nM) for the wild-type AT1 receptor. google.comnih.gov This highlights the importance of the small, negatively charged aspartic acid at position 1 for optimal interaction. The native aspartate may form key electrostatic or hydrogen bonding interactions that are disrupted by the introduction of the uncharged, bulky, and hydrophobic Tdf residue.

Comparison with Sarcosine-Substituted Analogs: Analogs such as Saralasin ([Sar1, Ala8]AngII) are well-known AT1 receptor antagonists. The substitution of aspartic acid with sarcosine (B1681465) at position 1 generally leads to increased resistance to aminopeptidases and can alter the pharmacological profile. In the photoreactive series, a sarcosine substitution was also used at position 1 in analogs where Tdf was placed at other positions (e.g., [Sar1,Tdf2]AngII) to enhance binding affinity. google.com This suggests that modifications at position 1 are a common strategy to modulate the properties of AngII analogs.

Comparison with C-terminal Modified Analogs: The SAR of this compound contrasts sharply with that of [Sar1,Tdf8]AngII. The latter maintains a high binding affinity (Ki = 0.9 nM), comparable to native AngII. nih.gov This indicates that the binding pocket of the AT1 receptor is more accommodating to a bulky, hydrophobic group at the C-terminus than at the N-terminus. The native phenylalanine at position 8 is crucial for G-protein activation, and the fact that Tdf at this position retains high affinity suggests it can occupy a similar space as the native phenyl ring.

In Vitro Biological Activity and Cellular Responses to Tdf1 Angii

Cell-Based Assays for Functional Characterization

[Tdf1]AngII stimulation of target cells elicits a rapid and robust increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in cellular signaling. This response is primarily initiated through the activation of the Angiotensin II Type 1 Receptor (AT₁R), a G protein-coupled receptor (GPCR). The binding of this compound to the AT₁R triggers a cascade that involves both the release of calcium from intracellular stores and the influx of extracellular calcium.

In rat carotid body type II cells, stimulation with Angiotensin II (Ang II) induced a dose-dependent increase in intracellular calcium, which was abolished by the AT₁R blocker losartan. nih.gov This response was found to persist in a calcium-free medium, indicating that the primary mechanism is the mobilization of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. nih.gov Similarly, direct microinjection of Ang II into single proximal tubule cells (PTCs) also induced Ca²⁺ responses by mobilizing intracellular stores, a process mediated by intracellular AT₁ receptors.

Further studies in renal resistance vessels have shown that approximately half of the vasoconstrictor response induced by Ang II is mediated by the mobilization of intracellular calcium via inositol 1,4,5-trisphosphate, while the other half is dependent on the influx of extracellular calcium through voltage-dependent L-type calcium channels. nih.gov The combined findings from various cell types underscore the dual mechanism of this compound-induced calcium signaling.

Cell TypePrimary MechanismReceptor/Channel InvolvedKey Findings
Rat Carotid Body Type II CellsMobilization from intracellular storesAT₁RResponse is dose-dependent and blocked by losartan. nih.gov
Renal Proximal Tubule Cells (PTCs)Mobilization from intracellular storesIntracellular AT₁ ReceptorsDirect intracellular application of the compound triggers Ca²⁺ release.
Renal Resistance VesselsIntracellular mobilization and extracellular influxAT₁R, L-type Ca²⁺ channelsBoth pathways contribute equally (50/50) to the cellular response. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway through which this compound exerts its effects on cell proliferation, differentiation, and apoptosis. Activation of the AT₁R by this compound initiates a phosphorylation cascade involving several key kinases.

In vitro studies using rat proximal tubular cells have shown that Ang-(1-7) can inhibit the Ang II-stimulated phosphorylation of all three major MAPK pathways: p38, extracellular signal-related kinase (ERK 1/2), and c-Jun N-terminal kinase (JNK). researchgate.net This suggests that the cellular response to this compound can be modulated by other related peptides. In ventricular cardiomyocytes, Ang II activates the transcription factors AP-1 and GATA, a process mediated by p38 MAPK. nih.gov This activation is crucial for the downstream induction of apoptosis. nih.gov

Furthermore, research in neuronal cells has demonstrated that Ang II stimulates MAPK, which in turn is involved in the phosphorylation and internalization of the AT₁R itself, suggesting a feedback mechanism. nih.gov In vascular smooth muscle cells (VSMCs), microarray analysis revealed that Ang II treatment significantly increased the activity of the MAPK and EGFR pathways. mdpi.com

Cell TypeMAPK Pathway Component ActivatedDownstream Effect
Rat Proximal Tubular Cellsp38, ERK 1/2, JNKPhosphorylation is inhibited by Ang-(1-7). researchgate.net
Ventricular Cardiomyocytesp38 MAPKActivation of AP-1 and GATA, leading to apoptosis. nih.gov
Neuronal CellsMAPKPhosphorylation and internalization of AT₁R. nih.gov
Vascular Smooth Muscle CellsMAPK, EGFR pathwaysRegulation of vascular remodeling and cell proliferation. mdpi.com

Influence of "this compound" on Cellular Proliferation and Apoptosis

This compound exhibits complex, often contradictory, effects on cell survival and proliferation, with the outcome being highly dependent on the cell type and context. It can act as both a pro-proliferative and a pro-apoptotic agent.

Proliferative Effects: In human umbilical vein endothelial cells (HUVECs), Ang II at concentrations of 0.01 µM to 1 µM increased proliferation. gulhanemedj.org Similarly, in lymphatic endothelial cells (LECs), Ang II was found to directly promote proliferation and migration via the AT₁R. frontiersin.org Studies on stem cells from human dental apical papilla also showed that Ang II treatment increased cell proliferation. merckmillipore.com In cardiac cells, Ang II was shown to increase proliferation of vascular smooth muscle cells and adventitial fibroblasts in intramyocardial coronary arterioles. nih.gov

Apoptotic Effects: Conversely, this compound can induce programmed cell death. In adult rat ventricular myocytes, Ang II exposure led to a five-fold increase in apoptosis, a process involving protein kinase C (PKC) and increased cytosolic calcium. nih.gov This apoptotic effect was completely blocked by the AT₁R antagonist losartan. nih.gov Further research on ventricular cardiomyocytes demonstrated that Ang II stimulates apoptosis through a signaling pathway involving TGF-beta1. nih.gov After 24 hours of exposure, Ang II increased the number of apoptotic cardiomyocytes by 6.5%. nih.gov In rat renal proximal tubular epithelial cells (NRK-52E line), Ang II demonstrated a damaging, pro-apoptotic activity, which could be mitigated by antagonists for both AT₁ and AT₂ receptors. researchgate.net

Cell TypeObserved EffectMediating ReceptorKey Findings
Lymphatic Endothelial Cells (LECs)Proliferation, MigrationAT₁REffect was blocked by losartan. frontiersin.org
Human Endometrial Stromal CellsProliferationNot specifiedAng II promoted proliferation, while Ang-(1-7) was inhibitory. nih.gov
Adult Ventricular MyocytesApoptosisAT₁RA five-fold increase in programmed cell death was observed. nih.gov
Renal Proximal Tubular Cells (NRK-52E)ApoptosisAT₁R and AT₂RBlockade of both receptors decreased cytotoxicity. researchgate.net

Investigation of "this compound" Effects on Gene Expression Profiles

This compound is a potent modulator of gene expression, influencing a wide array of genes involved in inflammation, fibrosis, cell growth, and signaling.

In cultured neonatal rat cardiomyocytes, Ang II was found to influence the expression of clock genes such as Per2 and Bmal1, an effect mediated via AT₁ receptors. researchgate.net In lymphatic endothelial cells, microarray analysis identified 1,385 differentially expressed genes after 12 and 24 hours of Ang II treatment. frontiersin.org These genes were primarily involved in pathways such as the Jak-STAT signaling pathway, cell adhesion, and ECM-receptor interaction. frontiersin.org

Studies in rat cardiac fibroblasts and cardiomyocytes revealed cell-specific regulation of Ang II receptor subtype expression, with dexamethasone inducing a 2.1-fold increase in AT₁a-R mRNA in cardiomyocytes. nih.gov In cultured primary gingival and periodontal ligament cells, Ang II was shown to slightly upregulate the mRNA expression of inflammatory mediators, including IL6, CCL2/MCP1, IL8, and PTGS2/COX2. nih.gov Furthermore, in cultured cardiomyocytes, Ang II stimulation led to an increased expression of Connective Tissue Growth Factor (CTGF), a key mediator of fibrosis. researchgate.net

Cell TypeUpregulated/Altered GenesAssociated Pathway/Function
Neonatal Rat CardiomyocytesPer2, Bmal1 (clock genes)Circadian Rhythm Regulation researchgate.net
Lymphatic Endothelial Cells1,385 differentially expressed genesJak-STAT signaling, Cell Adhesion, ECM-receptor interaction frontiersin.org
Gingival & Periodontal Ligament CellsIL6, CCL2/MCP1, IL8, PTGS2/COX2Inflammation nih.gov
CardiomyocytesCTGF (Connective Tissue Growth Factor)Fibrosis researchgate.net
Rat Cardiac FibroblastsAT₁a-R, AT₁b-R, AT₂-RReceptor Subtype Regulation nih.gov

Preclinical Research Models for Investigating Tdf1 Angii Biological Activity

Cardiovascular System Research Models

Preclinical research has utilized various models to elucidate the biological activity of [Tdf1]AngII within the cardiovascular system. These investigations have primarily focused on its effects on vascular smooth muscle and cardiac muscle contractility, leveraging both isolated tissue preparations and cellular models to understand its mechanisms of action at the molecular and tissue levels.

The direct vascular effects of angiotensin II (Ang II) and its analogs, such as this compound, are critical to understanding their physiological and pathophysiological roles. Ang II is a potent vasoconstrictor, and this action is primarily mediated through the angiotensin II type 1 (AT1) receptor located on vascular smooth muscle cells. nih.gov Stimulation of the AT1 receptor by Ang II initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and an elevation in vascular resistance and blood pressure. nih.gov

Studies on isolated blood vessels provide a controlled environment to investigate the direct contractile responses to compounds like this compound. In these models, long-term exposure to Ang II has been shown to enhance vascular contraction in response to other stimuli, a process that involves the activation of protein kinase C β (PKCβ) and the subsequent biosynthesis of endothelin-1 (ET-1) in vascular smooth muscle cells. This enhancement of vascular contraction is a key component of the vascular remodeling that occurs in conditions like hypertension. researchgate.net

The following table summarizes the key molecular players and their roles in Ang II-mediated vascular contractility, which provides a framework for understanding the potential effects of this compound.

Component Function in Vascular Contractility
Angiotensin II (Ang II)Primary stimulus for vasoconstriction.
AT1 ReceptorG-protein coupled receptor that binds Ang II and initiates downstream signaling. nih.gov
Protein Kinase C β (PKCβ)Involved in the enhanced vascular contraction following long-term Ang II exposure. researchgate.net
Endothelin-1 (ET-1)A potent vasoconstrictor whose biosynthesis is increased by Ang II, contributing to enhanced vascular tone. researchgate.net
Nitric Oxide (NO)A vasodilator produced by endothelial cells that can modulate the vasoconstrictor effects of Ang II. nih.govyoutube.com

In addition to its effects on vascular smooth muscle, Ang II and its analogs have significant impacts on cardiac muscle. Ang II is known to increase cardiac contractility and stimulate myocardial metabolism. nih.gov The signaling pathways initiated by Ang II in the heart are complex and can lead to both physiological and pathological cardiac hypertrophy. nih.gov

The activation of the AT1 receptor in cardiomyocytes triggers multiple downstream signaling cascades. nih.gov One of the key pathways involves the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C. This increase in intracellular calcium is a primary driver of myocyte contraction. nih.gov

Furthermore, Ang II can induce the production of reactive oxygen species (ROS) in cardiac and vascular tissues, which contributes to endothelial dysfunction and tissue remodeling. youtube.com The activation of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB) by Ang II is another critical pathway that promotes inflammation and contributes to the pathological remodeling of the heart and blood vessels. youtube.com

Research into this compound would likely investigate how it modulates these established Ang II signaling pathways to understand its specific effects on cardiac and muscle contraction.

Signaling Pathway Role in Muscle/Heart Contraction
AT1 Receptor ActivationInitiates the signaling cascade for both physiological and pathological cardiac responses. nih.gov
Phospholipase C PathwayLeads to increased intracellular calcium and activation of protein kinase C, promoting myocyte contraction. nih.gov
Reactive Oxygen Species (ROS) ProductionContributes to oxidative stress and pathological remodeling of cardiac tissue. youtube.com
NF-κB ActivationPromotes inflammation and contributes to the development of cardiac fibrosis and hypertrophy. youtube.com
Transforming Growth Factor-β (TGF-β) SignalingAng II can stimulate this pathway, leading to fibroblast activation and tissue fibrosis. nih.gov

Renal System Research Models

The renin-angiotensin system is a cornerstone of renal physiology, and Ang II plays a pivotal role in regulating renal function. Therefore, understanding the impact of this compound on the kidneys is a crucial area of investigation.

In experimental models, Ang II infusion leads to increased renal interstitial fluid concentrations of Ang II, which is associated with increased vascular resistance and reduced sodium excretion, contributing to hypertension. nih.gov The AT1 receptor is central to these effects. Blockade of the AT1 receptor can prevent the Ang II-induced increases in kidney and renal interstitial fluid Ang II concentrations, thereby preventing hypertension. nih.gov

Experimental models of hypertension-induced renal injury have shown that Ang II, through the AT1 receptor, enhances the renal expression of transforming growth factor-beta 1 (TGF-β1). nih.gov TGF-β1 is a key mediator of renal fibrosis, stimulating the synthesis of extracellular matrix components. nih.gov AT1 receptor antagonists have been shown to have a potent renal protective effect by inhibiting the gene expression of TGF-β1 and extracellular matrix components, independent of their blood pressure-lowering effects. nih.gov

The investigation of this compound in such models would aim to determine its influence on these key markers of renal function and pathology.

Parameter Effect of Angiotensin II Potential Area of Investigation for this compound
Renal Interstitial Fluid Ang IIIncreased, leading to vasoconstriction and sodium retention. nih.govDoes this compound alter renal interstitial fluid Ang II levels?
Renal TGF-β1 ExpressionUpregulated, promoting renal fibrosis. nih.govHow does this compound affect the expression of TGF-β1 and other fibrotic markers?
Extracellular Matrix DepositionIncreased, leading to glomerulosclerosis and tubulointerstitial fibrosis. nih.govDoes this compound modulate the deposition of extracellular matrix proteins in the kidney?
Urinary Protein ExcretionIncreased in models of renal injury. nih.govWhat is the effect of this compound on proteinuria in experimental renal disease?

At the cellular level, Ang II has been shown to activate inflammasomes in vascular cells, which can contribute to vascular damage. nih.gov This activation can regulate endothelial function and the migration and proliferation of vascular smooth muscle cells. nih.gov In renal cells, inflammasomes are thought to control the expression and activity of TGF-β. nih.gov

Mechanistic studies of this compound in renal cellular models would likely focus on its ability to activate these inflammatory pathways and its downstream effects on cellular processes such as proliferation, migration, and extracellular matrix production.

Neurobiological Research Models

Further research is needed to explore the specific effects of this compound within neurobiological research models. Such studies would be crucial to fully understand the complete physiological profile of this compound.

"this compound" Interactions in Central Nervous System Angiotensin Pathways

The central actions of Angiotensin II are mediated through its binding to specific receptors, primarily the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are widely distributed in the brain. These receptors are involved in the regulation of cardiovascular function, fluid and electrolyte balance, and neuroendocrine responses. Preclinical research models to investigate the interaction of an AngII analogue like "this compound" with these pathways would typically involve:

Receptor Binding Assays: In vitro studies using brain tissue homogenates or cell lines expressing AT1 and AT2 receptors would be employed to determine the binding affinity and selectivity of "this compound". These assays provide crucial data on how strongly the compound binds to its target receptors compared to the endogenous ligand, Angiotensin II.

Autoradiography: This technique allows for the visualization of the specific brain regions where "this compound" binds. By using a radiolabeled form of the compound, researchers can map its distribution and colocalization with known angiotensin receptor fields in key areas such as the hypothalamus, amygdala, and brainstem.

In Vitro Functional Assays: These studies would assess the functional consequences of "this compound" binding to its receptors. This could involve measuring second messenger signaling pathways, such as calcium mobilization or inositol phosphate production, in response to the compound in cultured neuronal or glial cells.

Electrophysiological Studies: In brain slice preparations, electrophysiological recordings can determine how "this compound" modulates neuronal activity. This can reveal whether the compound has excitatory or inhibitory effects on specific neuronal populations within the CNS.

No specific data tables with binding affinities or functional assay results for "this compound" are available in the reviewed literature.

Behavioral Pharmacological Studies Related to "this compound"

The behavioral effects of Angiotensin II administered into the central nervous system are well-characterized and include influences on drinking behavior (dipsogenic effects), salt appetite, blood pressure regulation, and anxiety-like behaviors. Preclinical animal models, predominantly using rats and mice, are standard for evaluating the behavioral pharmacology of AngII analogues. Studies investigating "this compound" would likely utilize the following models:

Water Intake (Dipsogenic) Assays: Central administration of Angiotensin II potently induces drinking. The effect of "this compound" on water consumption would be a primary behavioral screen to determine its agonistic or antagonistic properties at central angiotensin receptors.

Elevated Plus Maze and Open Field Test: These are standard behavioral paradigms to assess anxiety-like behavior in rodents. The administration of "this compound" could be evaluated for its potential to modulate anxiety, a known function of the central angiotensin system.

Conditioned Place Preference/Aversion: This model can assess the rewarding or aversive properties of a compound. It would help to understand the motivational effects of central "this compound" administration.

Morris Water Maze and other Cognitive Tests: Given the role of the renin-angiotensin system in cognitive function, the effects of "this compound" on learning and memory would be investigated using spatial navigation and memory tasks.

Detailed research findings from such behavioral studies, including statistical analyses and dose-response curves for "this compound," are not available in the public domain. Therefore, interactive data tables presenting these findings cannot be generated.

Advanced Methodologies in Tdf1 Angii Research

Radioligand Binding Assays for Receptor Quantification

Competitive binding studies are particularly revealing. In these experiments, a constant concentration of a radiolabeled angiotensin II analog is incubated with cells or membranes expressing the angiotensin II receptor, along with varying concentrations of the unlabeled competitor, [Tdf1]AngII. The displacement of the radioligand by this compound allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. The unique displacement curves observed in such assays can distinguish the binding profile of this compound from that of classical antagonists.

Table 1: Comparative Binding Affinities of Angiotensin II Receptor Ligands

Compound Receptor Subtype Binding Affinity (Ki)
Angiotensin II AT1 High
This compound AT1 To be determined
Saralasin AT1/AT2 High

Note: Specific Ki values for this compound are not yet publicly available but are determined using the methodologies described.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) for Receptor Activation Studies

Understanding how this compound activates the angiotensin II receptor requires dynamic assays that can monitor the conformational changes in the receptor upon ligand binding. Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying these receptor activation dynamics in living cells.

In a typical FRET or BRET experiment to study this compound's effect, the angiotensin II receptor is genetically tagged with a donor fluorophore (e.g., cyan fluorescent protein, CFP) and an acceptor fluorophore (e.g., yellow fluorescent protein, YFP) is attached to an interacting protein, such as a G-protein or β-arrestin. Upon binding of this compound and subsequent receptor activation, a conformational change brings the donor and acceptor fluorophores into close proximity, resulting in energy transfer and a detectable change in the emission spectrum. This signal provides a real-time readout of receptor activation.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Receptor-Ligand Complex Structure Determination

Determining the three-dimensional structure of the this compound-angiotensin II receptor complex at atomic resolution is crucial for understanding the molecular basis of its action. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are the primary methods for achieving this.

For X-ray crystallography, the receptor-ligand complex must first be purified and crystallized. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. This provides a static, high-resolution snapshot of the binding pose of this compound within the receptor's binding pocket.

Cryo-EM, on the other hand, involves flash-freezing purified receptor-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. This technique is particularly advantageous for large, flexible membrane proteins like GPCRs and can capture different conformational states of the receptor.

Table 2: Structural Determination Methods for GPCRs

Technique Resolution Key Advantages
X-ray Crystallography High (atomic) Provides precise atomic details of the binding site.

High-Throughput Screening Approaches for "this compound" Analog Discovery

The discovery of novel and improved analogs of this compound with tailored pharmacological properties can be accelerated through high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of compounds for their ability to bind to and/or activate the angiotensin II receptor.

HTS assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and are designed to generate a detectable signal upon ligand binding or receptor activation. For instance, a cell-based HTS assay might use a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling event of the angiotensin II receptor. When a compound in the library activates the receptor, the reporter gene is expressed, producing a measurable signal. Hits from the primary screen are then subjected to more rigorous secondary assays to confirm their activity and determine their potency and efficacy. This approach facilitates the identification of new lead compounds for further development.

Comparative Studies with Other Angiotensin Ii Modulators

Comparison of "[Tdf1]AngII" with Saralasin Acetate and Other Peptide Modulators

Saralasin Acetate, an octapeptide analog of Angiotensin II (AngII), serves as a foundational peptide modulator and competitive AngII receptor antagonist. It exhibits a Ki value of 0.32 nM for approximately 74% of binding sites, while also possessing partial agonist activity medchemexpress.com. Saralasin's structure differs from AngII at positions 1, 5, and 8, with sarcosine (B1681465) replacing aspartic acid at position 1, enhancing affinity and resistance to degradation by aminopeptidases wikipedia.org. However, its clinical utility was limited due to inconsistent results and discontinuation wikipedia.org.

When comparing "this compound" to Saralasin Acetate and other peptide modulators, key aspects include binding affinity, receptor selectivity, and functional efficacy. While specific direct comparative data for "this compound" against a broad range of peptide modulators is not extensively detailed in the provided search results, the general principles of peptide AngII analog development highlight modifications aimed at improving receptor affinity, stability, and selectivity. Peptide analogs often explore substitutions at various positions to fine-tune their interaction with AT1 and AT2 receptors, influencing their agonist or antagonist profiles mdpi.com. The development of peptide-based modulators has historically focused on creating molecules that mimic or block the action of AngII, with Saralasin being an early example. Future research would typically involve direct in vitro assays comparing the Ki values and functional responses of "this compound" against Saralasin and other peptide analogs to establish its relative potency and efficacy.

Distinguishing Features of "this compound" from Non-Peptide AT1 Receptor Blockers

Non-peptide Angiotensin II Type 1 (AT1) receptor blockers (ARBs) represent a significant advancement in RAS modulation. Compounds like Azilsartan, TAK-491 (a prodrug of Azilsartan), RS-66252, and UP-275-22 are examples of such modulators.

Azilsartan is a highly selective AT1 receptor antagonist with an IC50 of 2.6 nM, demonstrating over 10,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor selleckchem.comselleckchem.com. A distinguishing feature of Azilsartan is its exceptionally tight and persistent binding to AT1 receptors, even after drug washout, with IC50 values significantly lower than other ARBs tandfonline.comresearchgate.net. For instance, studies show Azilsartan's IC50 values for inhibiting AngII binding to human AT1 receptors can be 30-1000 fold lower than those of other ARBs like olmesartan (B1677269), telmisartan, irbesartan, and valsartan (B143634) after a 5-hour washout period tandfonline.comresearchgate.net. Azilsartan also exhibits inverse agonist activity, inhibiting AT1 receptor signaling even in the absence of AngII tandfonline.comnih.gov. Its active metabolite, TAK-536, shows potent AT1 receptor antagonism with IC50 values ranging from 0.62 to 2.6 nM selleckchem.comfda.govmedchemexpress.comtargetmol.commedchemexpress.com.

TAK-491, as the prodrug of Azilsartan, is rapidly converted to Azilsartan (TAK-536) selleckchem.comselleckchem.commedchemexpress.com. TAK-536 demonstrates potent AT1 receptor antagonism with IC50 values of 0.62 nM medchemexpress.comtargetmol.commedchemexpress.com and exhibits >10,000-fold selectivity over AT2 receptors selleckchem.com. In comparison studies, TAK-536's binding affinity to human AT1 receptors (hAT1) was approximately 2-fold greater than olmesartan fda.gov.

While specific comparative data for "this compound" against RS-66252 and UP-275-22 is not detailed in the provided search results, general comparisons would focus on parameters such as:

Binding Affinity (Ki/IC50): The concentration required to inhibit AngII binding to AT1 receptors.

Selectivity: The ratio of affinity for AT1 receptors versus AT2 receptors or other off-target receptors.

Functional Efficacy: The ability to block AngII-induced responses (e.g., vasoconstriction, IP1 accumulation) and whether it acts as a pure antagonist or also exhibits inverse agonism.

Pharmacokinetic Properties: Such as duration of action, tissue penetration, and metabolic stability, which can influence clinical effectiveness.

The unique chemical structure and resulting pharmacological profile of "this compound" would be assessed against these benchmarks. For example, the presence of a 5-oxo-1,2,4-oxadiazole ring in Azilsartan contributes to its strong inverse agonism and persistent binding, features that would be evaluated for "this compound" when compared to other non-peptide ARBs.

Future Directions and Translational Research Perspectives for Tdf1 Angii

Elucidation of Unexplored Signaling Mechanisms of "[Tdf1]AngII"

The canonical signaling pathway for the AT1R involves coupling to heterotrimeric G proteins, primarily Gq/11, leading to downstream effects like vasoconstriction. nih.govnih.gov However, it is increasingly clear that AT1R signaling is far more complex, encompassing non-canonical and G protein-independent pathways. researchgate.netnih.gov A specialized analog such as "this compound," potentially designed as a biased agonist, is an ideal tool for dissecting these alternative mechanisms.

One of the most significant non-canonical pathways is mediated by β-arrestins. researchgate.net Upon activation by AngII, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. researchgate.net This not only desensitizes G protein signaling but also initiates a distinct wave of β-arrestin-dependent signaling. duke.edunih.gov An analog like "this compound," if biased towards the β-arrestin pathway, could selectively activate these signals without engaging G proteins. This would allow researchers to isolate and study the specific roles of β-arrestin-mediated signaling in processes like cardiac remodeling and inflammation. Studies using the β-arrestin-biased agonist [Sarcosine1, Ile4, Ile8]-Angiotensin II (SII) have shown that it can induce cellular effects through β-arrestin-2, but this bias can be lost in systems where the AT1R is overexpressed, highlighting the importance of studying these pathways in physiologically relevant contexts. duke.edu

Furthermore, the AT1R can engage in significant crosstalk with other signaling systems, including receptor and soluble tyrosine kinases. nih.gov This interaction is crucial for the role of AngII in cellular growth and tissue remodeling. nih.gov "this compound" could be used to investigate the specific conformational changes in the AT1R that are required to engage with these tyrosine kinase pathways, potentially independent of G protein activation. Another area of interest is the non-canonical formation of AngII within tissues like the heart, where enzymes such as chymase can generate AngII from precursors like Angiotensin-(1–12). nih.gov Probing how "this compound" interacts with the AT1R in tissues with high chymase activity could reveal insights into the localized and intracrine functions of the renin-angiotensin system. nih.gov

Development of Next-Generation "this compound"-Based Research Probes

To fully exploit the potential of "this compound," its derivatization into a suite of next-generation research probes is a critical future step. These probes can be designed for a variety of applications, from cellular imaging to in vivo tracking and receptor purification. nih.govnih.gov

Fluorescent Probes: Conjugating "this compound" with a fluorophore, such as a BODIPY dye, would enable real-time visualization of the ligand binding to the AT1R on living cells. nih.govbiorxiv.org Such probes are invaluable for studying receptor dynamics, including trafficking, internalization, and localization in specific subcellular compartments. nih.govresearchgate.net Advances in fluorescent probe design allow for the development of sensors that can report on conformational changes in the receptor upon binding, providing deeper insights into signal activation. rsc.org

Biotinylated Probes: The addition of a biotin moiety to "this compound" creates a high-affinity handle for receptor purification and interaction studies. nih.gov Using a spacer arm like aminohexanoic acid can preserve the ligand's binding affinity. nih.gov These biotinylated derivatives can be used with streptavidin-coated beads to isolate the AT1R and its associated protein complexes (the "receptosome") for subsequent analysis by mass spectrometry, helping to identify novel interacting proteins. nih.govnih.gov

Radiolabeled Probes: For in vivo studies, radiolabeling "this compound" is essential. Introducing a positron-emitting isotope like Carbon-11 would allow for non-invasive imaging of AT1R distribution and density in preclinical models using Positron Emission Tomography (PET). nih.gov This technique has been successfully used with other AT1R ligands to visualize receptor upregulation in the heart following myocardial ischemia-reperfusion injury, providing a rationale for monitoring disease progression and the efficacy of therapeutic interventions. nih.gov

Table 1: Next-Generation Research Probes Based on "this compound"

Probe Type Modification Primary Research Application(s) Key Advantages
Fluorescent Probe Covalent attachment of a fluorophore (e.g., BODIPY, Cy5). Real-time imaging of receptor localization, trafficking, and internalization in live cells; Förster Resonance Energy Transfer (FRET) studies. High spatial and temporal resolution; suitable for live-cell microscopy. nih.govresearchgate.net
Biotinylated Probe Conjugation with biotin, often via a spacer arm. Affinity purification of the AT1R and its interacting proteins; cell sorting; histochemical visualization. High-affinity interaction with avidin/streptavidin; versatile for pull-down assays. nih.gov
Radiolabeled Probe Incorporation of a radioisotope (e.g., 11C, 18F, 125I). In vivo imaging of AT1R density and distribution using PET or SPECT; receptor autoradiography in tissue sections. Non-invasive whole-body imaging; quantitative assessment of receptor levels in preclinical models. nih.gov

| Photo-affinity Probe | Incorporation of a photo-reactive group. | Covalently cross-linking to the AT1R upon UV light activation to identify binding sites and interacting partners. | Allows for stable, covalent capture of the receptor-ligand complex for biochemical analysis. |

Integration of Omics Technologies to Understand "this compound" Effects

The cellular response to AT1R activation is a complex interplay of changes in gene expression, protein function, and metabolic pathways. Omics technologies provide a global, unbiased view of these changes, and their integration with a specific probe like "this compound" can yield profound insights into its signaling signature.

Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze the complete set of gene expression changes induced by "this compound." Transcriptomic analysis following AngII administration in mouse models of cardiac hypertrophy has revealed significant alterations in genes related to inflammation, fibrosis, apoptosis, and energy metabolism. nih.gov By comparing the transcriptomic profile of "this compound" with that of the native AngII, researchers could identify gene networks that are specifically regulated by the pathway this analog targets (e.g., β-arrestin vs. G protein).

Proteomics: Proteomic analyses can identify and quantify thousands of proteins in a cell or tissue, providing a direct readout of the functional molecules. nih.gov Studies on AngII-mediated effects have used proteomics to identify changes in proteins involved in lipid metabolism and extracellular matrix organization. nih.govmdpi.com Using a tool like "this compound," researchers could perform comparative proteomics to map the specific downstream signaling cascades. For example, phosphoproteomics could identify the unique set of kinases and substrates activated by "this compound"-induced signaling. mdpi.com

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. regionh.dk AngII is known to induce significant metabolic shifts, particularly in the heart, where it can cause mitochondrial dysfunction and alter the use of energy substrates like fatty acids. regionh.dkvtt.fi Metabolomic studies have identified distinct patterns of substrate use in AngII-induced cardiac hypertrophy. vtt.fifrontiersin.org Applying metabolomics to study the effects of "this compound" could reveal how specific arms of the AT1R signaling pathway regulate cellular energy and metabolism, potentially linking signaling events to functional metabolic outcomes.

Table 2: Application of Omics Technologies in "this compound" Research

Omics Technology Biological Molecules Analyzed Key Research Questions Potential Findings
Transcriptomics mRNA, non-coding RNA Which genes are up- or down-regulated by "this compound"? How does this compare to native AngII? Identification of gene networks specifically controlled by biased AT1R signaling (e.g., inflammatory or fibrotic gene programs). nih.gov
Proteomics Proteins, post-translational modifications What proteins and signaling pathways are activated by "this compound"? Which proteins interact with the activated AT1R? Mapping of specific kinase cascades and identification of novel pathway components. nih.govmdpi.com

| Metabolomics | Small molecule metabolites (e.g., amino acids, lipids, sugars) | How does "this compound" alter the metabolic state of a cell or tissue? | Revealing links between specific signaling pathways and the regulation of cellular energy and substrate utilization. regionh.dkvtt.fi |

Potential Role of "this compound" in Exploring Novel Therapeutic Strategies (excluding human trials)

The detailed mechanistic understanding gained from using "this compound" has significant translational potential in the exploration of novel therapeutic strategies for cardiovascular diseases, strictly within preclinical research settings.

One major area of investigation is cardiac fibrosis and hypertrophy, pathological processes in which AngII is deeply implicated. nih.govmdpi.com AngII is known to stimulate the synthesis of extracellular matrix proteins, in part by inducing the expression of transforming growth factor-beta (TGF-β). nih.gov By using "this compound" in animal models of heart failure or hypertension, researchers can determine whether selectively targeting a specific AT1R signaling pathway (e.g., via β-arrestin) could inhibit fibrosis without affecting other physiological functions of the receptor. For instance, if β-arrestin signaling is found to be predominantly pro-fibrotic, this would provide a strong rationale for developing therapeutic biased antagonists.

Another promising avenue is in the study of vascular diseases like abdominal aortic aneurysms (AAA). AngII infusion is a common method to induce AAA in preclinical models like apolipoprotein E knockout mice. nih.govresearchgate.net "this compound" could be used in these models to pinpoint which signaling cascades are critical for the inflammatory and matrix-degrading processes that drive aneurysm formation.

Finally, "this compound" could serve as a targeting ligand for novel drug delivery systems. nih.gov Nanoparticles or other drug carriers could be conjugated with "this compound" to specifically deliver therapeutic payloads to cells and tissues that overexpress the AT1R, such as in damaged heart tissue or certain tumors. This approach could increase the local concentration of a drug at the disease site, enhancing efficacy while minimizing systemic side effects. nih.govmdpi.com Research in this area is exploring the use of peptide-targeted nanoparticles to deliver drugs that can reverse aortic dilation and restore the elastic lamina in preclinical aneurysm models. nih.gov

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for administering AngII in in vitro studies, and how do they vary across cell types?

  • Methodological Answer : AngII concentrations typically range from 10–100 nM for cell-based assays, with exposure times adjusted based on cell viability assays (e.g., MTT or LDH tests). For RAW264.7 macrophages, 100 nM AngII for 24 hours induced significant inflammatory cytokine expression . Researchers should validate dose-response curves for each cell line and include negative controls (e.g., untreated cells) and positive controls (e.g., LPS for inflammation).

Q. How should researchers design a study to investigate AngII-induced oxidative stress in vascular smooth muscle cells (VSMCs)?

  • Methodological Answer :

  • Experimental Design : Use VSMCs treated with AngII (e.g., 1 µM for 48 hours) and measure ROS levels via DCFDA fluorescence or SOD activity assays.
  • Controls : Include antioxidants (e.g., NAC) to confirm ROS specificity.
  • Data Validation : Replicate experiments ≥3 times and use ANOVA for statistical analysis. Reference protocols from established vascular biology studies .

Q. What are the key parameters to report when publishing AngII-related animal model studies?

  • Methodological Answer :

  • Dosage : AngII infusion rates (e.g., 490 ng/kg/min in hypertensive rat models).
  • Physiological Metrics : Blood pressure measurements, tissue histopathology, and plasma renin activity.
  • Ethics Compliance : Adhere to ARRIVE guidelines and detail Institutional Animal Care and Use Committee (IACUC) approvals .

Advanced Research Questions

Q. How can conflicting data on AngII’s dose-dependent effects in different tissues be resolved?

  • Methodological Answer :

  • Systematic Review : Compare studies using tools like PRISMA to identify variability in protocols (e.g., species, AngII isoforms).
  • Mechanistic Studies : Use knockout models (e.g., AT1R⁻/⁻ mice) to isolate receptor-specific effects.
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies .

Q. What strategies optimize the detection of AngII-mediated signaling crosstalk in multi-omics studies?

  • Methodological Answer :

  • Integrated Workflow : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map pathways like MAPK/ERK.
  • Data Harmonization : Use platforms like STRING for pathway enrichment and cross-reference with databases (e.g., KEGG, Reactome).
  • Validation : Confirm findings with siRNA knockdowns or pharmacological inhibitors (e.g., Losartan for AT1R) .

Q. How should researchers address discrepancies in AngII’s role in fibrosis versus inflammation across studies?

  • Methodological Answer :

  • Contextual Analysis : Evaluate model systems (e.g., cardiac vs. renal fibrosis) and endpoint measurements (e.g., collagen deposition vs. cytokine levels).
  • Temporal Profiling : Conduct time-course experiments to distinguish acute inflammatory responses from chronic fibrotic remodeling.
  • Collaborative Replication : Share raw data via repositories like Figshare to enable independent validation .

Data Management & Reproducibility

Q. What are the best practices for curating and sharing AngII-related datasets to ensure reproducibility?

  • Methodological Answer :

  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Repository Selection : Use discipline-specific platforms (e.g., GEO for transcriptomics, PRIDE for proteomics).
  • Documentation : Provide detailed protocols for AngII preparation, storage conditions, and batch-to-batch variability reports .

Q. How can researchers mitigate batch effects in high-throughput AngII studies?

  • Methodological Answer :

  • Experimental Design : Randomize sample processing orders and include technical replicates.
  • Statistical Correction : Apply ComBat or SVA algorithms to normalize data.
  • Reporting : Disclose batch IDs in supplementary materials and use R/Bioconductor packages for transparency .

Ethical & Regulatory Considerations

Q. What ethical approvals are required for human-derived samples in AngII pathway research?

  • Methodological Answer :

  • Informed Consent : Obtain explicit consent for secondary use of biospecimens (e.g., plasma, PBMCs).
  • IRB Protocols : Submit study designs to Institutional Review Boards, emphasizing anonymization and data encryption.
  • Data Access : Use controlled-access repositories (e.g., dbGaP) for sensitive genetic data .

Tables for Key Findings

AngII Concentration Model System Observed Effect Reference
100 nMRAW264.7 macrophages↑ TNF-α, IL-6, MMP-9 via ANGPTL8 pathway
490 ng/kg/minHypertensive ratsSustained systolic BP elevation (>150 mmHg)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.